3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanenitrile
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Overview
Description
3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanenitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group, a methyl group, and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a urea derivative to form the pyrimidine ring, followed by the introduction of the phenyl and methyl groups through electrophilic aromatic substitution reactions. The final step involves the addition of the propanenitrile group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)butanenitrile
- 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)pentanenitrile
Uniqueness
Compared to similar compounds, 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11-10-13(18)16(9-5-8-15)14(19)17(11)12-6-3-2-4-7-12/h2-4,6-7,10H,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCUKXEVRYKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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